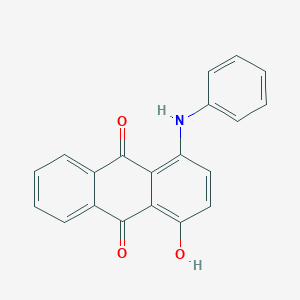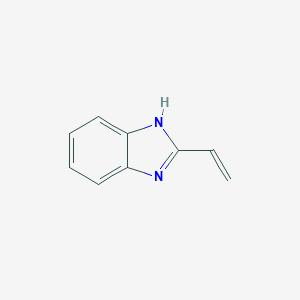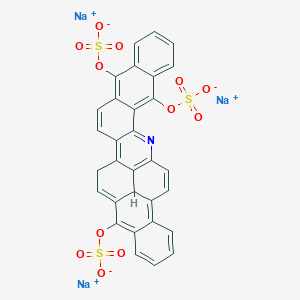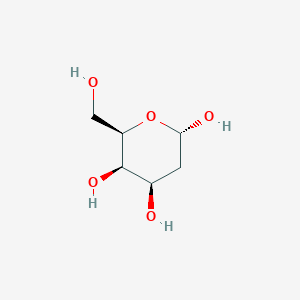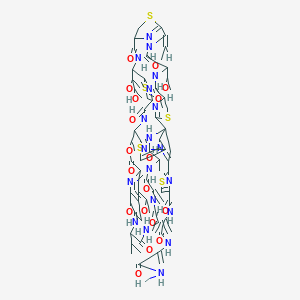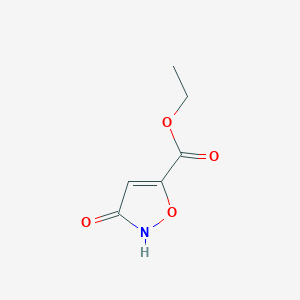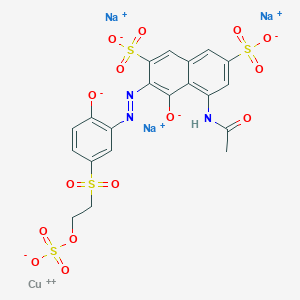
4,6-Diméthoxy-2-méthylpyrimidine
Vue d'ensemble
Description
4,6-Dimethoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dimethoxy-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxy-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de colorants azoïques
4,6-Diméthoxy-2-méthylpyrimidine : sert de précurseur dans la synthèse de colorants azoïques avec des composants diazo hétéroaromatiques . Ces colorants sont préparés par une réaction de couplage diazoïque et trouvent des applications dans l'industrie textile en raison de leurs propriétés colorantes.
Activité herbicide
Ce composé est utilisé dans la synthèse d'acétates de phénoxy qui présentent une activité herbicide significative contre les plantes monocotylédones . La présence de la fraction 4,6-diméthoxypyrimidine est cruciale pour les propriétés herbicides de ces composés.
Intermédiaires de pesticides
La synthèse de 2-amino-4,6-diméthoxypyrimidine utilise This compound comme intermédiaire. Ce processus implique des réactifs respectueux de l'environnement et est important pour créer des pesticides efficaces comme les herbicides sulfonylurée .
Pharmaceutiques anti-inflammatoires
Les dérivés de pyrimidine, y compris This compound, sont connus pour leurs propriétés anti-inflammatoires. Ils agissent en inhibant l'expression et les activités de certains médiateurs inflammatoires, ce qui en fait des candidats potentiels pour les médicaments anti-inflammatoires .
Herbicides sélectifs
Le composé est un intermédiaire clé dans la synthèse du pyrithiobac-sodium, un herbicide sélectif pour les plants de coton. Des études impliquant du pyrithiobac-sodium marqué au 14C nécessitent ce composé pour analyser la translocation et le métabolisme dans les plants de coton .
Synthèse organique assistée par micro-ondes
This compound : peut être utilisé dans la synthèse organique assistée par micro-ondes pour préparer des dérivés comme la 4,6-diméthoxy-N-méthylpyrimidin-2-amine. Ces dérivés peuvent avoir une activité herbicide puissante et d'autres applications en synthèse chimique .
Mécanisme D'action
Target of Action
The primary target of 4,6-Dimethoxy-2-methylpyrimidine is believed to be the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .
Mode of Action
4,6-Dimethoxy-2-methylpyrimidine functions as an inhibitor of DHFR . By binding to this enzyme, it impedes its activity, disrupting the production of purines and pyrimidines . This interaction and the resulting changes can affect various biochemical processes within the cell.
Biochemical Pathways
The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the action of 4,6-Dimethoxy-2-methylpyrimidine can have significant downstream effects on DNA replication and RNA transcription processes.
Result of Action
The inhibition of DHFR by 4,6-Dimethoxy-2-methylpyrimidine leads to a disruption in the production of purines and pyrimidines . This disruption can ultimately lead to the inhibition of cell growth and proliferation , as these processes are heavily dependent on the synthesis of new DNA and RNA molecules.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that pyrimidines play a crucial role in biochemical reactions, particularly in the synthesis of DNA and RNA . The specific enzymes, proteins, and other biomolecules that 4,6-Dimethoxy-2-methylpyrimidine interacts with are yet to be identified.
Molecular Mechanism
It is believed to function as an inhibitor of the enzyme dihydrofolate reductase (DHFR), a vital enzyme involved in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .
Propriétés
IUPAC Name |
4,6-dimethoxy-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJAXMTUACMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452904 | |
| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-48-8 | |
| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


